Dimethyl dithiophosphate

Catalog No.
S15057262
CAS No.
32534-66-0
M.F
C2H7O2PS2
M. Wt
158.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl dithiophosphate

CAS Number

32534-66-0

Product Name

Dimethyl dithiophosphate

IUPAC Name

bis(methylsulfanyl)phosphinic acid

Molecular Formula

C2H7O2PS2

Molecular Weight

158.18 g/mol

InChI

InChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4)

InChI Key

DQIFTIUSYLKBOR-UHFFFAOYSA-N

Canonical SMILES

CSP(=O)(O)SC

Description

Dimethyl dithiophosphate is an organothiophosphorus compound.

Dimethyl dithiophosphate is an organophosphorus compound with the chemical formula C2H7O2PS2\text{C}_2\text{H}_7\text{O}_2\text{PS}_2. It is a colorless, distillable liquid that can appear dark in some samples. This compound is primarily used as a precursor in the synthesis of various organothiophosphate insecticides, including Malathion, which is widely utilized in agricultural applications for pest control . Dimethyl dithiophosphate belongs to the class of thiophosphate diesters, characterized by the presence of sulfur in its structure, which imparts unique chemical properties compared to other phosphates.

, particularly with bases, resulting in the formation of salts. For example, it can react with amines to form ammonium salts. Additionally, it can undergo hydrolysis in aqueous environments, leading to the release of hydrogen sulfide and other byproducts. The compound can also react with metal oxides to form metal dithiophosphates, which are useful in various applications such as lubricants and additives .

The biological activity of dimethyl dithiophosphate has been studied concerning its potential toxicity and effects on living organisms. As an organophosphorus compound, it can exhibit cholinesterase inhibition similar to other organophosphates, although typically to a lesser extent. This inhibition can affect neurotransmitter regulation, leading to symptoms associated with organophosphate poisoning. Furthermore, its metabolites may have varying degrees of toxicity depending on the organism and exposure levels .

Dimethyl dithiophosphate is synthesized by reacting phosphorus pentasulfide with methanol. The reaction proceeds as follows:

P2S5+4CH3OH2(CH3O)2PS2H+H2S\text{P}_2\text{S}_5+4\text{CH}_3\text{OH}\rightarrow 2(\text{CH}_3\text{O})_2\text{PS}_2\text{H}+\text{H}_2\text{S}

This method allows for the efficient production of dimethyl dithiophosphate in a laboratory setting and is scalable for industrial applications .

Dimethyl dithiophosphate has several applications:

  • Agricultural Chemicals: It serves as an intermediate in the synthesis of insecticides such as Malathion and other agricultural chemicals.
  • Metal Treatment: The compound is used in metal treatment processes where it acts as a corrosion inhibitor.
  • Lubricants: It is incorporated into lubricants to enhance performance due to its unique chemical properties .

Research on interaction studies involving dimethyl dithiophosphate has focused on its behavior in biological systems and its reactivity with various chemicals. Studies indicate that it can interact with proteins and enzymes, potentially leading to alterations in biological pathways. Its interactions with metal ions have also been explored, highlighting its role in forming complexes that can influence catalytic processes and stability in various formulations .

Dimethyl dithiophosphate shares structural similarities with other compounds in the thiophosphate family. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Diethyl dithiophosphateC4H11O2PS2\text{C}_4\text{H}_{11}\text{O}_2\text{PS}_2Used primarily as an intermediate for different insecticides; exhibits higher toxicity levels than dimethyl dithiophosphate.
Dimethyl thiophosphateC2H7O3PS\text{C}_2\text{H}_7\text{O}_3\text{PS}Contains an additional oxygen atom; used similarly but has different reactivity profiles.
O,O-Diethyl thiophosphateC4H11O3PS\text{C}_4\text{H}_{11}\text{O}_3\text{PS}Functions as a pesticide; exhibits significant toxicity and environmental persistence.
Phosphorodithioic acidVariableGeneral class of compounds that includes various derivatives; varies widely in terms of biological activity and applications.

Dimethyl dithiophosphate's unique structure allows it to function effectively as an insecticide precursor while exhibiting relatively lower toxicity compared to some of its analogs .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

157.96250881 g/mol

Monoisotopic Mass

157.96250881 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-11

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